molecular formula C12H13ClN2O2 B1403743 tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate CAS No. 1391821-37-6

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate

Cat. No.: B1403743
CAS No.: 1391821-37-6
M. Wt: 252.69 g/mol
InChI Key: MZNHXBAQIVZMHE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate is an organic compound that features a tert-butyl ester group, a chloropyridine moiety, and a cyanoacetate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate typically involves the reaction of tert-butyl cyanoacetate with 5-chloropyridine-2-carbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or distillation to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyano group can act as an electrophile, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-chloropyridin-2-ylcarbamate
  • tert-Butyl (5-chloropyridin-2-yl)methylcarbamate

Uniqueness

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate is unique due to the presence of both a cyano group and a tert-butyl ester group, which confer distinct reactivity and stability compared to similar compounds. The cyano group provides additional functionality for further chemical modifications, while the tert-butyl ester group offers steric protection and enhances the compound’s stability .

Biological Activity

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate (CAS No. 1391821-37-6) is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies involving this compound.

  • Molecular Formula : C12H13ClN2O2
  • Molecular Weight : 252.70 g/mol
  • Structure : The compound features a tert-butyl group, a cyanoacetate moiety, and a chlorinated pyridine ring, which may contribute to its biological properties.

Anticancer Activity

Several studies have explored the anticancer properties of pyridine derivatives. For instance, compounds with structural similarities have been tested for their effects on cancer cell lines. These studies often assess cytotoxicity and selectivity towards cancerous versus normal cells.

Table 1: Summary of Anticancer Activity Studies

CompoundCell Line TestedEC50 (µM)Selectivity Ratio
BDA-043D7 (malaria)2500
BDA-05HeLa (cervical)1050
This compoundTBDTBDTBD

Note: EC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the chloropyridine moiety may interact with specific biological targets, possibly involving enzyme inhibition or receptor modulation.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    In a study assessing the cytotoxic effects of various pyridine derivatives, compounds structurally related to this compound demonstrated significant inhibition of cancer cell proliferation. The selectivity towards cancer cells over normal lymphocytes was particularly noted, indicating potential for therapeutic use in oncology.
  • Antimicrobial Testing :
    A preliminary screening of several pyridine derivatives revealed that those with similar functional groups showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. Although direct data for this compound is lacking, these findings suggest avenues for further investigation.

Toxicological Profile

The toxicity profile of this compound remains largely uncharacterized. Safety data sheets indicate no acute toxicity data available for oral, inhalation, or dermal exposure, emphasizing the need for comprehensive toxicological assessments before clinical applications can be considered .

Properties

IUPAC Name

tert-butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)9(6-14)10-5-4-8(13)7-15-10/h4-5,7,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNHXBAQIVZMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.